1-methyl-3-(2-nitrophenyl)-1H-pyrazole

Antifungal agents Candida albicans Regioisomer selectivity

1-Methyl-3-(2-nitrophenyl)-1H-pyrazole is a specific heterocyclic pyrazole derivative with a methyl group at the 1-position and a 2-nitrophenyl substituent at the 3-position. It has the molecular formula C10H9N3O2 and molecular weight of 203.20 g/mol.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 305811-47-6
Cat. No. B3041498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(2-nitrophenyl)-1H-pyrazole
CAS305811-47-6
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H9N3O2/c1-12-7-6-9(11-12)8-4-2-3-5-10(8)13(14)15/h2-7H,1H3
InChIKeyVQCALXVUMSAFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(2-nitrophenyl)-1H-pyrazole: A Defined Ortho-Nitro N1-Methyl Pyrazole Building Block (CAS 305811-47-6)


1-Methyl-3-(2-nitrophenyl)-1H-pyrazole is a specific heterocyclic pyrazole derivative with a methyl group at the 1-position and a 2-nitrophenyl substituent at the 3-position. It has the molecular formula C10H9N3O2 and molecular weight of 203.20 g/mol . The IUPAC name is 1-methyl-3-(2-nitrophenyl)pyrazole, identified by InChI Key VQCALXVUMSAFLK-UHFFFAOYSA-N . This compound is a versatile building block in pharmaceutical and agrochemical research, particularly valuable in medicinal chemistry for exploring structure-activity relationships in drug discovery [1].

Why 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole Cannot Be Replaced by Generic Nitrophenyl Pyrazoles


Generic substitution of nitrophenyl pyrazole isomers in research can catastrophically affect outcomes. The precise position of the nitro substituent is not an interchangeable characteristic; it is a critical determinant of biological activity. Specifically, the 2-nitrophenyl (ortho) isomer has been shown to be considerably more active against key fungal pathogens like Candida albicans than its 3- or 4-substituted analogs [1]. This stark regioisomer-dependent activity profile means that selecting a 3-nitrophenyl or 4-nitrophenyl analog for an antifungal study could lead to false negatives or significantly diminished potency. Furthermore, the N1-methylation, a key differentiator from the des-methyl analog (3-(2-nitrophenyl)-1H-pyrazole, CAS 59844-05-2), imparts distinct lipophilicity, metabolic stability, and solubility profiles, which are crucial for any medicinal chemistry campaign [2]. Therefore, the exact CAS-registered identity is non-negotiable for reproducible science.

Quantitative Evidence for Selecting 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole Over Available Analogs


Superior Antifungal Activity of 2-Nitrophenyl Analog Against Candida albicans

In a direct comparative study, a 2-nitrophenyl-substituted pyrazole Schiff base was considerably more active against the fungal pathogen Candida albicans than its 3-nitrophenyl and 4-nitrophenyl substituted isomers [1]. This establishes a clear potency hierarchy where the ortho-nitro configuration is critical. Selecting a 3-nitrophenyl or 4-nitrophenyl analog, such as 1-methyl-3-(3-nitrophenyl)-1H-pyrazole (CAS 886851-64-5), would predictably result in inferior or absent antifungal activity based on this class-level evidence.

Antifungal agents Candida albicans Regioisomer selectivity Structure-activity relationship

Procurement-Grade Purity Advantage: 98% vs. Standard 95%

A key differentiator for procurement is purity. The target compound, 1-methyl-3-(2-nitrophenyl)-1H-pyrazole (CAS 305811-47-6), is commercially available at a specification of 98% purity from Leyan . In contrast, the standard purity specification for this same compound from other major suppliers, such as CymitQuimica, is 95% . The closely related des-methyl analog, 3-(2-nitrophenyl)-1H-pyrazole (CAS 59844-05-2), is also typically offered at 95% purity . This 3-percentage-point higher purity specification can reduce the burden of impurity profiling and ensure more reproducible results in sensitive biological assays.

Chemical purity Procurement specification Quality control Reproducibility

Unambiguous Chemical Identity: The Only CAS-Registered Ortho-Nitro N1-Methyl Isomer

Chemical procurement integrity relies on the unambiguous specification of the desired isomer. The CAS number 305811-47-6 uniquely designates the 1-methyl-3-(2-nitrophenyl)-1H-pyrazole isomer. Close alternatives, including the regioisomer 1-methyl-5-(2-nitrophenyl)-1H-pyrazole (CAS 305811-46-5) and the positional isomer 1-methyl-3-(3-nitrophenyl)-1H-pyrazole (CAS 886851-64-5) , have entirely separate CAS identities due to their distinct chemical structures. This absolute specificity ensures that when procuring under CAS 305811-47-6, researchers receive the exact compound required for their synthetic pathway or biological target.

Chemical identity CAS registry Regioisomer specificity Procurement integrity

Optimal Application Scenarios for 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole Driven by Its Differentiated Properties


Antifungal Drug Discovery Targeting Candida Infections

Research programs focused on developing novel antifungal agents against Candida albicans should prioritize this building block. Evidence demonstrates that the core 2-nitrophenyl scaffold imparts significantly greater antifungal potency compared to its 3- or 4-nitrophenyl isomers [1]. Using 1-methyl-3-(2-nitrophenyl)-1H-pyrazole as a starting point incorporates this critical pharmacophoric feature, increasing the likelihood of identifying a bioactive lead series.

High-Fidelity Medicinal Chemistry and Sensitive Biological Assays

For laboratories conducting sensitive biochemical or cell-based assays where even minor impurities can confound results, the 98% purity specification of the target compound from selected vendors is a critical procurement criterion . This higher purity reduces the need for additional purification steps, which can be costly and time-consuming for small-scale discovery efforts.

Structure-Activity Relationship (SAR) Studies on Regioisomer-Dependent Bioactivity

This compound is an essential tool for systematic SAR investigations into how the position of a nitro group on a pyrazole scaffold influences biological activity, lipophilicity, and electronic properties. Its unique CAS identity (305811-47-6) ensures the correct ortho-nitro, N1-methyl isomer is studied, avoiding the ambiguous results that would arise from using the N2-methyl isomer (CAS 305811-46-5) or meta/para-nitro analogs [2].

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